Product packaging for 2-Phenylbenzyl bromide(Cat. No.:CAS No. 19853-09-9)

2-Phenylbenzyl bromide

Cat. No.: B010606
CAS No.: 19853-09-9
M. Wt: 247.13 g/mol
InChI Key: SEXZHJJUKFXNDY-UHFFFAOYSA-N
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Description

2-Phenylbenzyl bromide is a halogenated hydrocarbon.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Br B010606 2-Phenylbenzyl bromide CAS No. 19853-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXZHJJUKFXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294737
Record name 2-Phenylbenzyl bromide
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Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19853-09-9
Record name 19853-09-9
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Record name 2-Phenylbenzyl bromide
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Record name 1-(bromomethyl)-2-phenylbenzene
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Overview of Arylalkyl Halides in Chemical Synthesis

Arylalkyl halides are a class of organic compounds that feature a halogen atom attached to an alkyl group, which in turn is bonded to an aromatic ring. These compounds are distinct from aryl halides, where the halogen is directly bonded to the aromatic ring, and this structural difference leads to significant variations in their chemical reactivity and synthetic applications. wikipedia.org

The reactivity of the halogen in arylalkyl halides is more akin to that of alkyl halides, readily participating in nucleophilic substitution and elimination reactions. The presence of the aromatic ring, however, introduces unique electronic and steric influences that can be exploited in chemical synthesis. For instance, the benzylic position—the carbon atom directly attached to the aromatic ring—is particularly reactive due to the ability of the benzene (B151609) ring to stabilize carbocations, radicals, or carbanions formed at this position through resonance. masterorganicchemistry.com This enhanced reactivity makes arylalkyl halides valuable precursors for the synthesis of a wide array of more complex molecules. They are frequently employed in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. chemchart.comchemrevlett.com Furthermore, they serve as key starting materials for the synthesis of ethers, esters, amines, and other functional groups through reactions with various nucleophiles. organic-chemistry.orgmedcraveonline.com

Significance of 2 Phenylbenzyl Bromide in Contemporary Organic Chemistry

2-Phenylbenzyl bromide, with the chemical formula C₁₃H₁₁Br, is a bifunctional molecule that combines the structural features of a biphenyl (B1667301) moiety and a reactive benzyl (B1604629) bromide group. sigmaaldrich.com This unique combination makes it a valuable building block in contemporary organic chemistry for the synthesis of a variety of complex organic structures.

One of the notable applications of this compound is in the synthesis of fused polycyclic aromatic compounds. For instance, it can be used as a precursor in the synthesis of the 9H-fluorene skeleton, a core structure found in many organic materials and biologically active compounds. sigmaaldrich.comchemicalbook.com The reactivity of the benzylic bromide allows for its use in alkylation reactions. It can react with nucleophiles, such as the indolyl anion, in an S_N2 fashion to form new carbon-nitrogen bonds, leading to the synthesis of substituted indoles.

Moreover, this compound is utilized in the preparation of ligands for catalysis. It can be reacted with N-heterocyclic compounds, like imidazoline (B1206853) derivatives, to form N-heterocyclic carbene (NHC) precursors. iucr.orgnih.gov These precursors can then be used to generate NHC ligands, which are highly effective in a variety of transition metal-catalyzed reactions, including cross-coupling reactions that are fundamental to modern organic synthesis. nih.gov The biphenyl group in this compound can also influence the steric and electronic properties of the resulting ligands and complexes, potentially enhancing catalytic activity and selectivity.

Scope and Research Trajectories

Established Synthetic Pathways for Arylbenzyl Bromides

The most direct method for synthesizing this compound is through the radical halogenation of 2-methylbiphenyl (B165360). This transformation, known as benzylic bromination, selectively targets the methyl group attached to the biphenyl scaffold.

The Wohl-Ziegler reaction is a cornerstone of this approach, typically utilizing N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), although safer solvents are now preferred. chemchart.comscientificupdate.comresearchgate.net The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or by photochemical means (UV light). scientificupdate.comresearchgate.net The mechanism proceeds via a radical chain reaction. libretexts.org The initiator generates a bromine radical from a trace amount of HBr or Br₂, which then abstracts a benzylic hydrogen from 2-methylbiphenyl. The resulting benzylic radical reacts with a bromine source (NBS or Br₂) to form the product, this compound, and regenerate a bromine radical to continue the chain. scientificupdate.com

Elemental bromine (Br₂) can also be used, often in the presence of a free-radical initiator like AIBN, sometimes with water as a co-solvent and conducted at elevated temperatures. google.com One of the challenges in radical halogenation is controlling the reaction to prevent over-bromination, which leads to the formation of dibrominated byproducts. scientificupdate.com

A typical academic synthesis involves the reaction of 2-methylbiphenyl with NBS and a catalytic amount of AIBN in a suitable solvent under reflux or light exposure. uoguelph.ca

Table 1: Radical Halogenation Conditions for Benzylic Bromides

Precursor Reagents Initiator Conditions Product Ref.
2-Methylbiphenyl N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Reflux in solvent This compound chemchart.comscientificupdate.com
2-Methylbiphenyl Elemental Bromine (Br₂) AIBN Heat, with water This compound google.com

An alternative established pathway involves the conversion of the corresponding alcohol, 2-phenylbenzyl alcohol, into this compound. This route is advantageous when the precursor alcohol is readily available or when the conditions of radical halogenation are incompatible with other functional groups on the molecule. The synthesis of the precursor, 2-phenylbenzyl alcohol, can be achieved through methods like the Grignard reaction between a suitable Grignard reagent and an aldehyde. google.comgoogle.comwikipedia.org

The conversion of the alcohol to the bromide is a standard nucleophilic substitution reaction. Common reagents for this transformation include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). uoguelph.carsc.org When using PBr₃, the reaction is typically performed in an inert solvent like diethyl ether or dichloromethane (B109758) at low temperatures. The mechanism involves the formation of a good leaving group by reaction of the alcohol with PBr₃, which is then displaced by the bromide ion.

Using HBr, often in a solvent like acetic acid, involves protonation of the alcohol's hydroxyl group to form a good leaving group (water), which is subsequently displaced by the bromide ion via an SN1 or SN2 mechanism, depending on the substrate and conditions. uoguelph.ca

Radical Halogenation Approaches for this compound Synthesis

Novel and Green Synthetic Approaches for this compound

Recent research has focused on developing more environmentally benign and efficient methods for benzylic bromination, minimizing the use of hazardous reagents and solvents.

The search for "green" reagents has led to the adoption of alternatives to elemental bromine and traditional radical initiators.

Tribromoisocyanuric acid (TBI): TBI has been identified as an effective and green reagent for the benzylic bromination of various alkylarenes. researchgate.netsciencemadness.org It can provide good to excellent yields under relatively mild conditions, often using more environmentally friendly solvents like ethyl acetate (B1210297). researchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another reagent that is considered more environmentally benign than many traditional brominating agents. researchgate.net It has been used for benzylic brominations, sometimes in the presence of a Lewis acid catalyst like ZrCl₄, which can help prevent competing aromatic ring bromination. scientificupdate.com

In-situ Generation of Bromine: To avoid the transport and storage of hazardous molecular bromine, methods have been developed to generate it in situ. One approach involves the oxidation of a bromide salt, such as KBr or NaBr, with an oxidant like hydrogen peroxide (H₂O₂) or Oxone®. organic-chemistry.orgnih.gov This can be coupled with a catalyst, such as V(v) or Mo(vi), to improve efficiency and selectivity. researchgate.net

Table 2: Examples of Green Brominating Reagents

Reagent Substrate Type Advantage Ref.
Tribromoisocyanuric acid (TBI) Alkylarenes Green reagent, good yields, mild conditions researchgate.netsciencemadness.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Alkylarenes Environmentally benign alternative scientificupdate.comresearchgate.net
KBr / H₂O₂ Toluene In-situ Br₂ generation, avoids hazardous transport researchgate.net

Innovations in reaction activation and process technology have also contributed to greener synthetic protocols.

Photochemical Bromination: The use of visible light from household lamps or LEDs provides a safer and cheaper alternative to chemical radical initiators like AIBN or high-energy UV lamps. researchgate.netacs.org These reactions are often performed in less toxic solvents, such as acetonitrile (B52724) or ethyl acetate, instead of chlorinated solvents. acs.orgcolab.ws

Continuous Flow Chemistry: Performing benzylic brominations in continuous flow reactors offers significant advantages in safety, scalability, and control. scientificupdate.comcolab.ws The small reaction volume at any given time minimizes the risk associated with highly exothermic or hazardous reactions. Photochemical flow reactors, using transparent tubing and an external light source, allow for efficient and rapid bromination with short residence times and high throughput. scientificupdate.comcolab.ws This technique also allows for the safe in-situ generation and immediate consumption of reactive species like Br₂. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times for benzylic brominations with NBS. colab.ws Using a more benign solvent like methyl acetate under microwave assistance can provide access to benzylic bromides quickly without the need for a separate initiator. colab.ws

Sustainable Reagents and Catalysts in Bromination

Purification and Isolation Techniques in Academic Synthesis

After the synthesis of this compound, proper purification is crucial to remove unreacted starting materials, reagents, and byproducts like succinimide (B58015) (from NBS) or poly-brominated species. The choice of method depends on the scale of the reaction and the nature of the impurities.

Filtration and Washing: A common first step is to cool the reaction mixture and filter off any solid byproducts, such as succinimide. The crude product, often dissolved in the reaction solvent, can then be washed with water to remove water-soluble impurities. If the product is a solid, it can be collected by filtration after precipitation and washed with a suitable cold solvent (e.g., cold water or hexanes) to remove soluble impurities. nih.gov

Extraction: Liquid-liquid extraction is frequently employed. The reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and washed sequentially with water, a dilute base solution (like sodium bicarbonate) to remove acidic impurities (e.g., HBr), and finally with brine. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. rsc.orgacademicjournals.org

Chromatography: For high purity required in many academic settings, column chromatography is the method of choice. The crude product is loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, typically a mixture of hexanes and ethyl acetate or dichloromethane. rsc.org The polarity of the eluent is optimized to separate the desired product from less polar starting materials and more polar byproducts. Thin-layer chromatography (TLC) is used to monitor the separation.

Recrystallization: If the final product is a solid, recrystallization is an effective technique for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., toluene, ethanol, or a solvent mixture), and then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor. orgsyn.orgnih.gov

Nucleophilic Substitution Reactions of this compound

This compound, as a benzylic halide, readily undergoes nucleophilic substitution reactions. ucalgary.ca The reactivity and the predominant reaction pathway, either S(_N)1 or S(_N)2, are influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the solvent. libretexts.orgspcmc.ac.in

S(_N)2 Pathways in this compound Reactions

The bimolecular nucleophilic substitution (S(_N)2) mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is favored for primary halides like this compound, especially with strong nucleophiles. ucalgary.ca

A notable example of an S(_N)2 reaction involving this compound is its reaction with the indolyl anion. In this reaction, indole (B1671886) is first deprotonated by a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF) to generate the nucleophilic indolyl anion. This anion then attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide ion and yielding 1-(2-phenylbenzyl)indole in high yield. The reaction proceeds via a classic S(_N)2 mechanism. researchgate.net

Another instance is the reaction with potassium thiocyanate (B1210189) in acetonitrile, which produces 2-phenylbenzyl thiocyanate. The thiocyanate ion acts as the nucleophile, attacking the benzylic carbon and displacing the bromide.

It's important to note that S(_N)2 reactions are stereospecific, proceeding with an inversion of configuration at the chiral center. libretexts.orglibretexts.org This means if a chiral version of this compound were used, the product would have the opposite stereochemistry. libretexts.org

Carbocationic Intermediates and S(_N)1 Considerations in this compound Chemistry

The unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. pearson.comlibretexts.org This pathway is favored for substrates that can form stable carbocations, such as tertiary, allylic, and benzylic halides. ucalgary.calibretexts.org

While this compound is a primary halide, the resulting benzyl (B1604629) carbocation is stabilized by resonance with the adjacent phenyl ring, making an S(_N)1 pathway plausible under certain conditions, such as with weak nucleophiles and in polar protic solvents. libretexts.orgquora.com The stability of the carbocation intermediate is a key factor in determining the rate of an S(_N)1 reaction. libretexts.orgspcmc.ac.in The formation of the carbocation is the rate-determining step. spcmc.ac.inmasterorganicchemistry.com

The stability of the benzylic carbocation derived from this compound facilitates its reactivity in S(_N)1 reactions. quora.com The presence of the additional phenyl group can further stabilize this intermediate through extended conjugation. The general stability of carbocations follows the order: tertiary > secondary > primary > methyl. spcmc.ac.in Benzylic carbocations are particularly stable due to resonance delocalization of the positive charge into the aromatic ring. quora.com

Stereochemical Aspects in Nucleophilic Reactions of this compound

The stereochemical outcome of a nucleophilic substitution reaction on this compound depends on the operative mechanism.

S(_N)2 reactions proceed with a complete inversion of stereochemistry. libretexts.orglibretexts.org This is due to the "backside attack" of the nucleophile on the carbon atom bearing the leaving group. libretexts.org

S(_N)1 reactions , on the other hand, typically lead to racemization. libretexts.org The planar, sp-hybridized carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, resulting in a mixture of retention and inversion products. libretexts.org

Therefore, the choice of reactants and reaction conditions is crucial for controlling the stereochemistry of the products when using a chiral starting material.

Transition Metal-Catalyzed Coupling Reactions Involving this compound

This compound is a valuable substrate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions often proceed with high efficiency and selectivity under mild conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium catalysts are widely used in cross-coupling reactions due to their versatility and functional group tolerance. nih.govgoogle.comnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or trifluoroborate salt) and an organic halide or triflate. libretexts.org This reaction is a cornerstone of modern organic synthesis for constructing C-C bonds. acs.org

This compound can participate in Suzuki-Miyaura coupling reactions. For instance, it can be coupled with arylboronic acids in the presence of a palladium catalyst and a base to form diarylmethane derivatives. nih.gov A common catalytic system for this transformation involves a palladium precursor like palladium(II) acetate (Pd(OAc)(_2)) and a phosphine (B1218219) ligand, such as JohnPhos, with a base like potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Benzyl Bromides

Benzyl Bromide SubstrateBoronic Acid/TrifluoroborateCatalyst SystemBaseSolventProductYield (%)
Benzyl bromidePotassium phenyltrifluoroboratePdCl(_2)(dppf)·CH(_2)Cl(_2)Cs(_2)CO(_3)THF/H(_2)ODiphenylmethane95
4-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl(_2)(dppf)·CH(_2)Cl(_2)Cs(_2)CO(_3)THF/H(_2)O4-Methoxydiphenylmethane85
4-Chlorobenzyl bromidePotassium phenyltrifluoroboratePdCl(_2)(dppf)·CH(_2)Cl(_2)Cs(_2)CO(_3)THF/H(_2)O4-Chlorodiphenylmethane78
Benzyl bromide3-ThienyltrifluoroboratePdCl(_2)(dppf)·CH(_2)Cl(_2)Cs(_2)CO(_3)THF/H(_2)O3-(Benzyl)thiophene75

Data sourced from a study on Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates. nih.gov

These reactions demonstrate the utility of this compound and related benzylic halides in synthesizing complex organic molecules through palladium-catalyzed cross-coupling. nih.gov

Other Palladium-Mediated Processes

Beyond the more common palladium-catalyzed cross-coupling reactions, this compound can participate in other specialized palladium-mediated transformations. For instance, palladium catalysis can be employed for the cyanation of aryl halides using trimethylsilylcyanide (TMSCN) as the cyanating agent under mild conditions to produce benzonitriles. researchgate.net While this specific reaction with this compound is not explicitly detailed, the general applicability to aryl halides suggests its potential. researchgate.net Another relevant area is the palladium-catalyzed monofluoromethylation of arylboronic esters with fluoromethyl iodide (CH₂FI), a process that proceeds at room temperature and exhibits good functional group tolerance. researchgate.net

Furthermore, palladium complexes with specific ligands, such as phosphanyl-β-ketoiminates, have shown high activity in Heck coupling reactions of aryl iodides and bromides with acrylates. researchgate.net The development of new palladium catalysts, like those using di-1-adamantyl-n-butylphosphine, has improved the efficiency of Heck reactions for even deactivated aryl chlorides. researchgate.net These advancements in palladium catalysis continually expand the synthetic possibilities for compounds like this compound.

In the context of biphenyl derivatives, palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool. The reaction of aryl bromides with aryl boronic acids, catalyzed by palladium on porous carbon nanospheres (Pd/CNS), provides an effective and lower-cost method for synthesizing biphenyl compounds. rsc.org The mechanism generally involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. rsc.org

A notable application is the enantioselective arylation of aryl sulfenate anions with aryl bromides, catalyzed by a (JosiPhos)Pd-based system, to produce chiral diaryl sulfoxides. This method demonstrates good functional group compatibility and has been used to synthesize a wide array of enantioenriched sulfoxides.

Nickel-Catalyzed Carbonylative Coupling with this compound

Nickel-catalyzed carbonylative coupling reactions represent an efficient method for the synthesis of ketones. A notable example is the three-component assembly of benzyl bromides, carbon monoxide (CO), and alkyl zinc reagents to form benzyl alkyl ketones. scilit.comnih.gov This process is significant as it represents the first nickel-catalyzed carbonylative coupling of two sp³-hybridized carbon fragments. scilit.comnih.gov The reaction is facilitated by a nickel complexed with an NN₂-type pincer ligand and utilizes a solid precursor for the controlled release of CO gas. scilit.comnih.gov This methodology is effective for a variety of benzylic bromides. nih.gov Mechanistic studies point towards the involvement of carbon-centered radicals as intermediates in this transformation. scilit.comnih.gov

Recent advancements have extended this methodology to the carbonylative cross-coupling of unactivated secondary alkyl electrophiles with organozinc reagents using atmospheric CO gas. dicp.ac.cn This has been made possible by the development of a new amide-type NN₂-pincer ligand that effectively suppresses side reactions like the two-component Negishi coupling, reductive dehalogenation, and β-hydride elimination. dicp.ac.cn The mechanism is believed to involve a single electron transfer process. dicp.ac.cn

The versatility of nickel catalysis is also demonstrated in the cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds via the activation of aromatic C-F bonds under mild conditions. beilstein-journals.org This reaction involves the formation of nickelacyclopropanes and subsequent β-fluorine elimination. beilstein-journals.org

Cobalt-Catalyzed Redox Activation of Benzyl Bromides and Related Mechanisms

Cobalt catalysis offers a cost-effective and environmentally friendly alternative to precious metal catalysts for various organic transformations. Cobalt complexes can activate benzyl bromides through redox processes, often involving the formation of radical intermediates. For instance, cobalt(II)-based metalloradical activation has been utilized for the denitrogenative transannulation and cyclopropanation of in-situ-generated 2-(diazomethyl)pyridines. nih.gov This process proceeds through a Co(III)-carbene radical intermediate. nih.gov

In the context of hydrofunctionalization, cobalt catalysts are effective for the hydroalkylation of alkenes and alkynes. snnu.edu.cn Specifically, cobalt-catalyzed hydroalkylation of chinesechemsoc.orgfullerene with activated alkyl bromides, including benzyl bromide, allows for the selective synthesis of monoalkylated fullerenes. researchgate.net This reaction requires a cobalt complex with phosphine ligands and a manganese reductant. researchgate.net The proposed mechanism involves the formation of alkyl radicals through the action of low-valent cobalt complexes. snnu.edu.cn

Cobalt catalysts are also capable of activating C-H bonds. For example, they are used in the selective hydrogenation of C=O bonds, showing a unique selectivity in the presence of C=C bonds. nih.gov The activation of these catalysts often involves the addition of a metal base to a cobalt dichlorido precatalyst. nih.gov

Iron-Catalyzed Cross-Coupling Reactions

Iron, being abundant and non-toxic, is an attractive metal for catalysis. Iron salts like FeClₙ and Fe(acac)ₙ are effective precatalysts for a wide range of cross-coupling reactions. mdpi.com They can catalyze the coupling of alkyl or aryl Grignard reagents with aryl and heteroaryl chlorides, triflates, and tosylates under exceptionally mild conditions. mdpi.com However, aryl bromides and iodides are more susceptible to reduction of their C-X bonds in the presence of an iron catalyst. mdpi.com The active catalytic species is believed to be an "inorganic Grignard reagent" with the formal composition [Fe(MgX)₂]. mdpi.com

Iron-catalyzed cross-dehydrogenative coupling (CDC) is a powerful method for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.net This approach has been applied to various combinations of C(sp³)-H, C(sp²)-H, and C(sp)-H bonds. researchgate.net For example, iron can catalyze the direct arylation of unactivated arenes with aryl iodides, with a proposed mechanism involving halogen atom transfer to generate an aryl radical. chemrxiv.org

A specific application is the iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides to produce thioethers. beilstein-journals.org This reaction proceeds without the need for a terminal reductant or photoredox conditions and is compatible with primary bromides. beilstein-journals.org

Radical Reactions and Electron Transfer Processes of this compound

Single-Electron Transfer (SET) Mechanisms in this compound Transformations

Single-electron transfer (SET) is a fundamental process in many reactions involving this compound, leading to the formation of radical intermediates. This mechanism is often invoked in transformations catalyzed by transition metals or induced by photoredox catalysis. For instance, in nickel-catalyzed carbonylative coupling reactions, mechanistic studies suggest the intermediacy of carbon-centered radicals formed via an SET process. scilit.comnih.gov Similarly, visible-light-induced palladium-catalyzed intermolecular radical cascade cyclizations of N-arylacrylamides with unactivated alkyl bromides are initiated by an SET from the photoexcited palladium(0) catalyst to the alkyl halide. cas.cn

Photoredox catalysis provides a mild and efficient way to initiate SET processes. For example, the generation of a destabilized benzylic carbocation from an electron-deficient benzyl bromide can be achieved through two consecutive SET processes using an iridium photocatalyst. kyoto-u.ac.jp This approach avoids the harsh conditions typically required for Friedel-Crafts reactions. kyoto-u.ac.jp Copper catalysts are also known to facilitate SET from copper(I) to alkyl bromides, generating alkyl radicals that can participate in subsequent reactions like Heck-type couplings. beilstein-journals.org

The involvement of radical intermediates in these transformations can be confirmed through radical trapping experiments using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). cas.cnresearchgate.net

Formation and Reactivity of Carbon-Centered Radicals from Benzyl Bromides

The formation of carbon-centered radicals from benzyl bromides is a key step in many synthetic transformations. masterorganicchemistry.com The relative weakness of the benzylic C-H bond makes it susceptible to abstraction by radicals, such as a bromine radical (Br•), which can be generated from N-bromosuccinimide (NBS) under heat or light. utexas.edu This leads to the formation of a resonance-stabilized benzylic radical. libretexts.org

Once formed, these carbon-centered radicals can undergo a variety of reactions. A common pathway is atom transfer, where the radical abstracts a halogen atom. rsc.org The rates of these reactions are very high for bromides and iodides, allowing for selective radical generation. rsc.org These radicals can also add to π systems, such as the double bonds in alkenes, which can be used to probe for the presence of radical mechanisms through intramolecular cyclization reactions. libretexts.org

In the context of metal-catalyzed reactions, the generated carbon-centered radical can be trapped by a metal complex. For example, in nickel-catalyzed carbonylative coupling, the benzyl radical adds to CO coordinated to the nickel center. scilit.comnih.gov In iron-catalyzed cross-coupling reactions, an aryl radical generated via halogen atom transfer can add to an arene. chemrxiv.org

The study of radical cations of benzyl bromides, formed by radiolysis at low temperatures, provides further insight into their structure and reactivity. Electron spin resonance (ESR) studies have shown that the radical cation of benzyl bromide exhibits strong hyperfine coupling to the bromine nucleus.

Electrocatalytic Transformations of this compound

Electrocatalysis offers a sustainable and efficient alternative for chemical transformations, using electrical energy to drive reactions. sioc-journal.cn This approach has been successfully applied to the carboxylation of aryl halides, including this compound, providing a direct route to valuable carboxylic acids. researchgate.net

The electrochemical carboxylation of aryl halides involves the reduction of the carbon-halogen bond and subsequent reaction with carbon dioxide (CO₂). researchgate.net Research has shown that mesoporous silver (mesoAg) electrodes can effectively catalyze this transformation. researchgate.net In a study investigating the electrocarboxylation of various aromatic halides, this compound was converted to its corresponding carboxylic acid with a yield of 25% using a mesoAg-3 electrode. researchgate.net The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under a CO₂ atmosphere. researchgate.net

The performance of different electrode materials has been compared, highlighting the superior catalytic activity of mesoporous silver over flat silver electrodes or silver nanoparticles. researchgate.net The higher surface area and specific porous structure of the mesoAg materials are believed to contribute to their enhanced efficiency. researchgate.net

Electrochemical Carboxylation of Various Aromatic Halides Using a mesoAg-3 Electrode. researchgate.net
SubstrateProductYield (%)
Benzyl bromidePhenylacetic acid methyl ester78
This compound2-Phenylphenylacetic acid methyl ester25
3-Phenylbenzyl bromide3-Phenylphenylacetic acid methyl ester36
4-Bromomethylbiphenyl4-Biphenylacetic acid methyl ester46

In addition to silver-based systems, cobalt complexes have been developed as electrocatalysts for the selective carboxylation of benzyl halides. chemrxiv.org These systems, using low-coordinate cobalt/pyrox complexes, can convert benzyl chlorides and bromides to phenylacetic acids with high selectivity, minimizing the formation of homocoupling byproducts. chemrxiv.org While not specifically detailing this compound, this work provides valuable insights into alternative catalytic systems.

The mechanism of electrocarboxylation of aryl halides (RX) on a silver cathode is generally understood to involve a two-electron cleavage of the C-X bond to produce a carbanion intermediate (R⁻). researchgate.net This highly nucleophilic carbanion then attacks a molecule of CO₂ to form the corresponding carboxylate. researchgate.net

For cobalt-catalyzed systems, a different mechanism, termed EC'C-type activation, has been proposed. chemrxiv.org This process involves the following key steps:

Reduction of the Co(II) catalyst to a more reactive Co(I) species at the electrode surface.

The Co(I) complex reacts with the benzyl halide via halogen abstraction to form an alkyl radical and a Co(II)-halide species.

A favorable radical rebound occurs between the alkyl radical and the Co(II) complex to form an alkyl-Co(III) intermediate. chemrxiv.org

This intermediate undergoes a two-electron reduction to an alkyl-Co(I) species, which then reacts with CO₂ (often assisted by an additive like ZnCl₂) to form the carboxylated product and regenerate the Co(I) catalyst. chemrxiv.org

This mechanistic pathway effectively avoids the formation of free benzyl radicals in high concentrations, thus suppressing the undesired dimerization side reaction and leading to high selectivity for carboxylation. chemrxiv.org

Electrochemical Carboxylation of Aryl Halides including this compound

Rearrangement and Cyclization Reactions Involving this compound Derivatives

The unique structural arrangement of this compound, featuring two adjacent phenyl rings, makes its derivatives interesting precursors for intramolecular cyclization reactions, leading to the formation of polycyclic systems.

Derivatives of this compound have been utilized in the synthesis of sulfur-containing heterocyclic compounds. One such example is the base-induced intramolecular cyclization of benzyl 1-alkynyl sulfones. In this type of reaction, a sulfone derivative, prepared from this compound, undergoes cyclization when treated with a strong base. The sulfone group, being a strong electron-withdrawing group, acidifies the benzylic protons, allowing for deprotonation by a base to form an α-sulfonyl carbanion. This carbanion can then undergo an intramolecular conjugate addition to an appropriately positioned alkyne, leading to the formation of a cyclic product such as a benzothiopyran S,S-dioxide.

The efficiency of such cyclizations can be influenced by steric effects of substituents on the aromatic rings. The synthesis of the required sulfone precursor involves the conversion of this compound to the corresponding thiocyanate, followed by reaction with an alkynyllithium reagent and subsequent oxidation to the sulfone.

The 2-(bromomethyl)biphenyl framework is a key precursor for various intramolecular cyclization reactions to form fused ring systems. One prominent example is the synthesis of dibenzo[c,e]thiepine derivatives. The synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one can be achieved from 2-(phenylthiomethyl)benzoic acid, which itself can be synthesized from precursors related to this compound. google.comresearchgate.net The cyclization is an intramolecular Friedel-Crafts-type reaction, typically promoted by a strong acid like polyphosphoric acid or by converting the carboxylic acid to an acid chloride followed by treatment with a Lewis acid. google.comresearchgate.net

Another pathway involves the intramolecular cyclization of 2-azidobiphenyls, which can be prepared from related amino or nitro biphenyl precursors, to form carbazoles. umich.edu While not a direct reaction of this compound, it highlights a common cyclization strategy for the biphenyl scaffold. Similarly, intramolecular Prins/Friedel-Crafts cyclizations of derivatives like 2-(2-vinylphenyl)acetaldehydes can lead to the formation of tetralin and benzannulene systems. beilstein-journals.org These examples showcase the versatility of the 2-phenylbenzyl scaffold in constructing complex polycyclic molecules through various intramolecular bond-forming strategies.

Applications of 2 Phenylbenzyl Bromide in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules utilizing 2-Phenylbenzyl Bromide

This compound serves as a key starting material for a variety of complex organic molecules due to the high reactivity of its benzylic bromide functional group, which readily participates in nucleophilic substitution and coupling reactions.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. nih.gov They are of significant interest in materials science and electronics. This compound is an effective precursor for the synthesis of certain PAHs. Specifically, it can be used to synthesize the parent skeleton of 9H-fluorene through intramolecular cyclization reactions. sigmaaldrich.comchemicalbook.com This transformation typically involves a Friedel-Crafts-type reaction, where the benzylic position attacks the adjacent phenyl ring to form a new five-membered ring, thus creating the tricyclic fluorene (B118485) system. The synthesis of PAHs often involves molecular mass growth processes where building blocks like benzyl (B1604629) radicals are key. nih.gov

Table 1: Synthesis of Polyaromatic Systems from this compound

Starting Material Product Reaction Type
This compound 9H-Fluorene Intramolecular Friedel-Crafts Alkylation / Cyclization

Precursors for N-Heterocyclic Carbene Ligands derived from this compound

N-Heterocyclic Carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. beilstein-journals.org The most common route to NHC-metal complexes involves the deprotonation of an azolium salt precursor. unibo.it this compound is utilized in the synthesis of these precursors by alkylating a nitrogen atom of a heterocyclic compound, such as an imidazole (B134444) or benzimidazole (B57391). researchgate.netarabjchem.orgnih.gov

For instance, this compound has been reacted with N-(2,4,6-trimethylbenzyl)imidazolidine to prepare 1-(2,4,6-trimethylbenzyl)-3-(2-phenylbenzyl)-imidazolidinium bromide. nih.gov This salt serves as a direct precursor to a sterically demanding and asymmetric NHC ligand, which can be generated in situ for use in various catalytic processes. nih.gov The synthesis of such benzimidazolium salts is a critical step, and the reaction with alkyl or benzyl bromides is a standard and effective method. researchgate.netarabjchem.org

Table 2: Example of NHC Precursor Synthesis

Reactant 1 Reactant 2 Product (NHC Precursor)
This compound N-(2,4,6-trimethylbenzyl)imidazolidine 1-(2,4,6-trimethylbenzyl)-3-(2-phenylbenzyl)-imidazolidinium bromide nih.gov

Synthesis of Indole (B1671886) Derivatives via this compound

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. chim.it A common strategy for modifying the indole core is N-alkylation. This compound serves as an effective electrophile for this purpose.

In a reported synthesis, indole is deprotonated with a base such as sodium hydride in an anhydrous solvent like DMF to generate the indolyl anion. This nucleophile then reacts with this compound via an SN2 mechanism to afford 1-(2-phenylbenzyl)indole in high yield. This product can then be used in further synthetic steps, for example, reacting with 5-bromoisatin (B120047) to produce complex, biologically relevant molecules like 3,3-di(1-(2-phenylbenzyl)indol-3-yl)-5-bromoindoline-2-one.

Table 3: Synthesis of 1-(2-phenylbenzyl)indole

Reactants Base / Solvent Product Yield
Indole, this compound Sodium Hydride / DMF 1-(2-phenylbenzyl)indole 80%

Formation of Ketones and Carboxylic Acids from Benzyl Bromides

Benzyl bromides are versatile intermediates for the synthesis of benzylic ketones and carboxylic acids. While specific examples for this compound are extensions of general methodologies, its structure is amenable to these transformations.

Ketones : Ketones can be prepared from benzyl halides through several routes. One common method involves the conversion of the benzyl bromide to a Grignard reagent, which can then react with a nitrile to form a ketone after hydrolysis. libretexts.org Another approach is through Friedel-Crafts acylation, though this is less direct from the bromide itself.

Carboxylic Acids : The conversion of benzyl bromides to carboxylic acids is a valuable transformation. A modern and efficient method is the visible-light-driven reductive carboxylation using carbon dioxide (CO₂). acs.org In this process, a photocatalyst, in the presence of a terminal reductant like potassium formate, facilitates the reaction of the benzyl bromide with CO₂ to yield the corresponding arylacetic acid. acs.org This method is notable for its mild conditions and broad substrate scope. acs.org An older, but still relevant, method involves the saponification of intermediate esters or oxazolines, which can be formed from the biphenyl (B1667301) scaffold. google.com

Table 4: General Transformations of Benzyl Bromides

Transformation Reagents & Conditions Product Type
Benzyl bromide → Ketone 1. Mg, ether; 2. R-C≡N; 3. H₃O⁺ Aryl Ketone
Benzyl bromide → Carboxylic Acid CO₂, Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆), Reductant (e.g., Potassium Formate), Visible Light Arylacetic Acid acs.org

Heptafluoroisopropylthiolation Reactions with Benzyl Halides

The introduction of fluorinated groups into organic molecules is a key strategy in medicinal and agricultural chemistry to modulate properties like lipophilicity and metabolic stability. The heptafluoroisopropylthio group (-SCF(CF₃)₂) is one such functional group. cas.cn A direct method for the heptafluoroisopropylthiolation of benzyl halides has been developed using a system of hexafluoropropylene (HFP), cesium fluoride (B91410) (CsF), and elemental sulfur (S₈). cas.cn

In this reaction, the system generates the (CF₃)₂CFS⁻ anion, which then acts as a nucleophile, displacing the halide from the benzylic substrate. cas.cn The reaction proceeds smoothly under mild conditions for a range of benzyl halides, including both electron-rich and electron-deficient substrates. cas.cn Although benzyl chlorides can be used, benzyl bromides are also effective substrates for this transformation. cas.cn Therefore, this compound is a suitable candidate for this protocol to synthesize 2-phenylbenzyl heptafluoroisopropyl (B10858302) sulfide.

Role in Medicinal Chemistry Intermediates and Biologically Relevant Scaffolds

The molecular frameworks synthesized from this compound are often central to the development of new therapeutic agents and biological probes. The biphenyl structure itself is a recognized "privileged scaffold" in medicinal chemistry, found in numerous marketed drugs. rsc.org

Benzimidazole Scaffolds : As discussed, this compound is used to create substituted benzimidazolium salts, the precursors to NHCs. nih.gov Beyond their use in catalysis, benzimidazole derivatives themselves are a cornerstone of many biologically active compounds. For example, various substituted benzimidazoles have been investigated for their potent anti-respiratory syncytial virus (RSV) activity. unica.it

Indole Derivatives : The 1-(2-phenylbenzyl)indole synthesized from this compound is an intermediate for more complex heterocyclic systems. Indole derivatives are widely explored as inhibitors of enzymes like nitric oxide synthase and as modulators of transcription factors such as NFκB. nih.gov

Biphenyl-Containing Structures : The biphenyl scaffold derived from this compound can be incorporated into larger molecules designed to interact with biological targets. For instance, new biphenylhydrazone derivatives have been synthesized and evaluated as dual inhibitors of HIV-1 reverse transcriptase, targeting both the polymerase and ribonuclease H functions. nih.gov The substitution pattern on the biphenyl moiety is critical for determining biological activity. nih.gov

Materials Science Applications of this compound Derivatives

The bifunctional nature of this compound, featuring a reactive benzyl bromide group and a stable biphenyl core, makes it a valuable precursor in materials science. The biphenyl unit is a common structural motif in a variety of functional organic materials due to its rigidity, aromaticity, and ability to participate in π-stacking interactions. The bromomethyl group provides a reactive handle for introducing this desirable biphenyl scaffold into larger molecular or polymeric architectures through various organic reactions, such as nucleophilic substitution and polymerization. This allows for the synthesis of tailored materials with specific electronic, optical, and self-assembly properties for advanced applications.

Precursor for Luminescent Polymers and Organic Electronics

The synthesis of functional polymers for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), represents a significant application area for derivatives of this compound. The biphenyl moiety is a key building block for materials used in hole-transport layers (HTL) and electron-blocking layers (EBL) within OLED devices, helping to enhance device performance by improving charge transport and luminescence efficiency. google.com

Derivatives of this compound can be used to synthesize monomers that are subsequently polymerized. For instance, the benzyl bromide functionality allows for its attachment to other molecular fragments, which can then be converted into a polymerizable group like a vinyl function. While direct polymerization of this compound is not typical, its role as a synthon is crucial. Research into luminescent polymers has shown that a non-conjugated polymer backbone connecting donor and acceptor units can lead to materials with unique photophysical properties, such as through-space charge transfer. frontiersin.org In these systems, bromide intermediates are essential for creating the vinyl-functionalized monomers needed for polymerization. frontiersin.org

These polymers can exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE), properties that are highly desirable for efficient light emission in the solid state. frontiersin.org Solution-processed OLEDs fabricated from polymers containing structures conceptually derived from precursors like this compound have demonstrated significant electroluminescent performance. frontiersin.org

Table 1: Example Electroluminescent Performance of OLEDs Based on Polymers Synthesized from Bromide Intermediates This table presents performance data for through-space charge transfer polymers containing trifluoromethyl substituents, which are synthesized from bromide intermediates related to the this compound scaffold, as detailed in the cited research. frontiersin.org

ParameterValue
Maximum Luminous Efficiency20.1 cd/A
Maximum External Quantum Efficiency (EQE)7.0%

The development of these advanced materials often involves multi-step syntheses where the initial framework is built using versatile reagents like this compound. The resulting polymers form the active components in various organic electronic devices, including OLEDs, which are used in modern display technologies and solid-state lighting. google.comgoogle.com

Role in the Synthesis of Liquid Crystalline Materials

The rigid, rod-like structure of the biphenyl unit inherent in this compound makes it an excellent building block for the synthesis of liquid crystals (LCs). Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and their ability to align under an electric field is the basis for modern display technology (LCDs). beilstein-journals.org

The synthesis of liquid crystalline compounds often involves the use of cross-coupling reactions to build an extended, rigid molecular core, a process for which this compound is a suitable starting material. google.com The design of LC molecules requires a careful balance of molecular shape and intermolecular forces to achieve the desired mesophases (e.g., nematic, smectic) over a specific temperature range. The biphenyl group from this compound serves as a fundamental mesogenic core. By attaching flexible alkyl or alkoxy chains and terminal polar groups (such as fluorine or cyano groups) to this core, chemists can fine-tune the material's properties, including its phase transition temperatures and dielectric anisotropy (Δε). beilstein-journals.org

For instance, research on fluorinated liquid crystals demonstrates that the introduction of specific terminal groups to a rigid core can induce liquid crystalline phases and control the dielectric anisotropy, which determines how the LC molecules align in an electric field. beilstein-journals.org While the specific examples in the cited study use different core structures, the design principles are directly applicable to derivatives of this compound. The ability to functionalize the biphenyl core via the benzyl bromide handle allows for the systematic modification of the molecular structure to achieve targeted liquid crystalline properties.

Table 2: Representative Properties of Biphenyl-Containing Liquid Crystalline Compounds This table illustrates the types of physical properties measured for liquid crystals. The data is from research on selectively fluorinated cyclopropane (B1198618) LCs with a biphenyl core, demonstrating structure-property relationships relevant to materials that could be derived from this compound. beilstein-journals.org

Compound Structure Example (Conceptual)Phase Transition Sequence (°C)
Biphenyl core with terminal alkyl and fluorinated cyclopropane groupsCr 54 SmA 84 Iso
Biphenyl core with alternate terminal groupsCr 112 Iso
Cr = Crystal, SmA = Smectic A phase, Iso = Isotropic liquid

The synthesis of these specialized molecules underscores the utility of this compound as a foundational element for creating the sophisticated organic materials required for advanced display technologies. beilstein-journals.orggoogle.com

Advanced Spectroscopic and Analytical Characterization in 2 Phenylbenzyl Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-phenylbenzyl bromide and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of 1-(2-phenylbenzyl)indole, a derivative of this compound, the methylene (B1212753) protons (CH₂) adjacent to the bromine atom in the parent compound are shifted, appearing as a singlet at 5.27 ppm, which confirms the successful alkylation of indole (B1671886). The aromatic protons display a complex pattern of multiplet signals in the region of 6.62-7.41 ppm.

The ¹³C NMR spectrum of 1-(2-phenylbenzyl)indole shows the methylene carbon signal at 48.1 ppm. The aromatic carbons resonate in the range of 101.6-141.3 ppm. For a related derivative, 1-(2,4,6-trimethylbenzyl)-3-(2-phenylbenzyl)-imidazolidinium bromide, the methylene carbon of the 2-phenylbenzyl group appears at 50.5 ppm, while the various aromatic carbons are observed between 127.9 and 142.5 ppm. iucr.org

Detailed NMR data for derivatives of this compound are presented in the table below.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-(2-phenylbenzyl)indole 5.27 (s, 2H, CH₂), 6.53-7.67 (m, aromatic H)48.1 (CH₂), 101.6-141.3 (aromatic C)
1-(2,4,6-trimethylbenzyl)-3-(2-phenylbenzyl)-imidazolidinium bromide 4.88 (s, 2H, CH₂), 7.21-7.54 (m, 9H, aromatic H)50.5 (CH₂), 127.9-142.5 (aromatic C)
3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one 5.29 (s, 4H, CH₂), 6.62-7.41 (m, aromatic H)47.9 (CH₂), 110.7-141.3 (aromatic C)

This table presents a summary of reported NMR data for various derivatives of this compound, highlighting the characteristic chemical shifts of the benzylic methylene group and the aromatic regions. iucr.org

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas.

For instance, the molecular formula of 1-(2-phenylbenzyl)indole, C₂₁H₁₈N, was confirmed by HRMS, which showed a molecular ion peak at m/z 284.1439, matching the calculated value. Similarly, for 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one, HRMS revealed a sodium adduct ion [M+Na]⁺ at m/z 796.1937, consistent with its calculated molecular formula C₅₀H₃₆⁷⁹BrN₃NaO.

The presence of a bromine atom in a molecule is readily identified in the mass spectrum due to the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. shout.educationsavemyexams.com This results in two molecular ion peaks (M⁺ and M+2) of similar intensity, separated by two mass units. shout.educationsavemyexams.com Fragmentation patterns observed in the mass spectrum provide valuable information about the molecular structure. For brominated compounds, a significant gap between the molecular ion and the next major fragment is often observed due to the high mass of the bromine atom. ulethbridge.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of a derivative of this compound, 1-(2,4,6-trimethylbenzyl)-3-(2-phenylbenzyl)-imidazolidinium bromide, displays a characteristic C-N stretching vibration at 1444 cm⁻¹. iucr.org In another derivative, 2-phenyl-N-methylbenzylamine, the IR spectrum shows characteristic bands for N-H stretching at 3353 and 3286 cm⁻¹, and C-H stretching of the aromatic rings in the 3020-3057 cm⁻¹ region. beilstein-journals.org

The table below summarizes key IR absorption frequencies for a derivative of this compound.

CompoundKey IR Absorption Frequencies (cm⁻¹)Functional Group
2-phenyl-N-methylbenzylamine 3353, 3286N-H stretch
3057, 3020Aromatic C-H stretch
1593, 1476, 1449, 1435Aromatic C=C stretch

This table highlights the characteristic infrared absorption bands for functional groups present in a derivative of this compound. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline solids. This technique has been used to determine the solid-state structure of derivatives of this compound, offering precise information on bond lengths, bond angles, and crystal packing.

The crystal structure of 1-(2,4,6-trimethylbenzyl)-3-(2-phenylbenzyl)-imidazolidinium bromide has been determined, revealing that the imidazolidine (B613845) ring adopts a twist conformation. iucr.org In another example, the crystal structure of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide was solved, showing a centrosymmetric space group P2₁/c. mdpi.com The analysis of the crystal structure revealed charge-assisted hydrogen bonding and halogen bonding interactions. mdpi.com

Electroanalytical Techniques for Kinetic Studies of Benzyl (B1604629) Bromide Reactions

Electroanalytical techniques, such as cyclic voltammetry (CV), are valuable for studying the kinetics and mechanisms of reactions involving benzyl bromides. researchgate.netresearchgate.net These methods can be used to investigate the reduction of benzyl bromides and to determine the rate constants of their reactions. rsc.orgchemrxiv.org

The electrochemical reduction of benzyl bromide has been studied in acetonitrile (B52724). Cyclic voltammetry experiments show that the reduction is an irreversible process. The presence of carbon dioxide can significantly affect the voltammetric behavior, leading to an increase in the reduction peak current, which suggests that the electrogenerated benzyl carbanions are trapped by CO₂.

Kinetic studies on the reaction between a cobalt(I) complex and various benzyl bromide substrates have been performed using electroanalytical techniques. rsc.orgchemrxiv.org The second-order rate constants were determined by analyzing the changes in the cyclic voltammograms upon addition of the benzyl bromide substrate. rsc.orgchemrxiv.org These studies have provided insights into the reaction mechanism, indicating an outer-sphere electron transfer process. rsc.org

High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Product Analysis

High-performance liquid chromatography (HPLC) is a crucial analytical technique for monitoring the progress of reactions involving this compound and for the analysis and purification of the resulting products. google.com

For instance, the synthesis of 2-(diethylaminomethyl)phenyl bromide was monitored by HPLC, allowing for the observation of the consumption of the starting material, 2-bromobenzyl bromide, and the formation of the desired product. researchgate.net In the synthesis of thiosemicarbazone derivatives, HPLC was used to identify the presence of E/Z isomers and to confirm the purity of the products. nih.gov HPLC can also be employed to monitor the transformation efficiency of reactants in synthetic procedures. google.com

Theoretical and Computational Investigations of 2 Phenylbenzyl Bromide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 2-Phenylbenzyl Bromide

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a primary tool in computational chemistry for predicting molecular properties and reactivity. uci.edu Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally feasible for larger molecules.

For this compound, DFT calculations can elucidate key aspects of its electronic character and reactivity. These studies typically involve optimizing the molecule's geometry to find its lowest energy conformation and then calculating various electronic descriptors. The insights gained are crucial for understanding the molecule's stability, spectroscopic properties, and reaction tendencies.

Detailed Research Findings:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized on the electron-rich biphenyl (B1667301) system, while the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond of the bromomethyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Surface: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, the map would show a region of positive potential (electrophilic) around the benzylic carbon and hydrogen atoms of the -CH2Br group, and a negative potential (nucleophilic) around the bromine atom and the π-systems of the phenyl rings. This mapping helps predict sites for nucleophilic and electrophilic attack.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as electronegativity, chemical hardness, and softness. scispace.com These parameters provide a quantitative measure of the molecule's reactivity. For instance, the high electronegativity associated with the bromine atom makes the benzylic carbon an electrophilic center, susceptible to nucleophilic substitution reactions.

Bond Dissociation Energy (BDE): DFT calculations can accurately predict the BDE of the C-Br bond. This value is fundamental to understanding the likelihood of radical formation or heterolytic cleavage, which are key steps in many reactions involving benzyl (B1604629) bromides. The stability of the resulting 2-phenylbenzyl radical or cation, conferred by the delocalization of charge or the unpaired electron over the biphenyl system, significantly influences this energy.

The table below summarizes key electronic properties for this compound that can be computed using DFT.

Computed PropertySignificance for this compound
HOMO Energy Indicates the energy of the outermost electrons; higher energy suggests greater ease of electron donation (oxidation). Localized on the biphenyl rings.
LUMO Energy Indicates the energy of the lowest-energy empty orbital; lower energy suggests greater ease of electron acceptance. Localized on the C-Br antibonding orbital.
HOMO-LUMO Gap Correlates with chemical stability; a smaller gap implies higher reactivity, particularly for reactions involving electronic excitation or charge transfer.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions with polar species.
Electrostatic Potential Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. The benzylic carbon is a key electrophilic site.

Molecular Dynamics Simulations of Intermolecular Interactions with Benzyl Bromides

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dovepress.com This technique allows for the study of complex systems and provides detailed information on intermolecular interactions, conformational dynamics, and solvent effects. For benzyl bromides, MD simulations can reveal how they interact with other molecules, such as solvents, reactants, or biological macromolecules.

These simulations model the behavior of a system by numerically solving Newton's equations of motion for a collection of atoms, where the forces between atoms are described by a molecular force field. biorxiv.org The resulting trajectory provides a dynamic picture of how the system evolves.

Detailed Research Findings:

π-π Stacking: The two phenyl rings in this compound can participate in π-π stacking interactions with other aromatic systems. acs.org MD simulations can quantify the strength and preferred geometry (e.g., face-to-face, offset) of these interactions, which are crucial in crystal packing and the formation of molecular aggregates in solution.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom). MD simulations can identify the presence and influence of these interactions on the structure of molecular complexes.

Solvation Effects: The behavior of this compound in different solvents can be investigated using MD. Simulations can model the solvation shell around the molecule, revealing how solvent molecules arrange themselves and interact with the solute. This is critical for understanding reaction kinetics, as the solvent can stabilize transition states or intermediates. For example, in a polar protic solvent, hydrogen bonding between the solvent and the bromine atom can influence the C-Br bond's lability.

Conformational Analysis: The C-C single bond connecting the two phenyl rings and the bond connecting the benzyl group to the phenyl ring allow for rotational freedom. MD simulations can explore the conformational landscape of this compound, identifying the most stable rotamers and the energy barriers between them. This dynamic behavior can affect the molecule's accessibility for reaction.

The following table outlines the primary intermolecular interactions involving this compound that can be investigated through MD simulations.

Interaction TypeDescription and Relevance to this compound
Van der Waals Forces Non-specific attractive and repulsive forces that influence overall molecular packing and association.
π-π Stacking Non-covalent interaction between the aromatic rings of the biphenyl moiety, important for self-assembly and interaction with other aromatic molecules. acs.org
Halogen Bonding A directional interaction where the bromine atom acts as an electrophilic species, interacting with Lewis bases.
Dipole-Dipole Interactions Interactions arising from the molecule's permanent dipole moment, influencing its orientation and interaction with other polar molecules.
Solvent Interactions Specific interactions with solvent molecules (e.g., hydrogen bonding to the bromine atom in protic solvents) that affect solubility and reactivity.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a step-by-step picture of how reactants are converted into products. nih.gov

For reactions involving this compound, such as nucleophilic substitutions or cross-coupling reactions, computational studies can distinguish between competing pathways (e.g., SN1 vs. SN2) and explain observed regioselectivity and stereoselectivity. Quantum chemical calculations, particularly using DFT, are often employed for this purpose. nih.gov

Detailed Research Findings:

Nucleophilic Substitution (SN1 vs. SN2): this compound can undergo nucleophilic substitution. Computational modeling can determine the relative energy barriers for the concerted SN2 pathway versus the stepwise SN1 pathway. The SN1 mechanism proceeds through a benzylic carbocation intermediate. The stability of this cation is significantly enhanced by resonance delocalization of the positive charge across the adjacent biphenyl system. Computational analysis can quantify this stabilization energy and the energy of the transition state leading to it, often revealing a preference for the SN1 mechanism, especially with weak nucleophiles and polar solvents. nih.gov

Transition State (TS) Analysis: For any proposed mechanism, the geometry and energy of the transition state are calculated. Frequency calculations are performed to confirm that the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate.

Radical Reactions: The C-Br bond can undergo homolytic cleavage to form a 2-phenylbenzyl radical. Computational chemistry can model the pathway for radical formation and subsequent reactions. In nickel-catalyzed cross-coupling reactions, for instance, a proposed mechanism involves the reaction of an alkyl halide with a Ni(0) complex. Computational studies can investigate whether this proceeds via outer-sphere electron transfer or halide abstraction to form an alkyl radical and a Ni(I) species. acs.org

Catalytic Cycles: In metal-catalyzed reactions, computational chemistry can model each step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For this compound, this would involve calculating the energetics of its oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)), a key initiating step in many cross-coupling reactions.

Quantitative Structure-Activity Relationships (QSAR) in Related Aryl Halides

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property or biological activity. rsc.orgscienceforecastoa.com The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. mst.dk For a class of compounds like aryl halides, QSAR can be used to predict properties ranging from toxicity to reactivity in certain chemical transformations. mst.dknih.gov

A QSAR model is typically expressed as a mathematical equation that links one or more molecular descriptors to the activity. scienceforecastoa.com Developing a robust QSAR model requires a dataset of compounds with known activities and a wide range of structural diversity.

Detailed Research Findings:

Molecular Descriptors: To build a QSAR model for aryl halides, a set of relevant molecular descriptors must be calculated. These can be categorized as:

Electronic Descriptors: Parameters like Hammett constants, dipole moment, or calculated atomic charges, which describe the electronic effects of substituents.

Hydrophobic Descriptors: Most commonly the logarithm of the octanol-water partition coefficient (LogP), which quantifies lipophilicity. mst.dk

Steric/Topological Descriptors: Parameters such as molar refractivity, molecular weight, or connectivity indices that describe the size and shape of the molecule. nih.gov

Model Development: Using a training set of aryl halides with experimentally measured activities (e.g., inhibition constants for an enzyme, or reaction rate constants), statistical methods like Multiple Linear Regression (MLR) are used to generate an equation. scienceforecastoa.com For example, a simple QSAR model for the aquatic toxicity of non-polar narcotic compounds, including aryl halides, often shows a strong correlation with LogP. mst.dk

Model Validation: The predictive power of a QSAR model must be rigorously validated using both internal and external validation techniques. This ensures the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds.

Applicability Domain: A crucial aspect of QSAR is defining the model's applicability domain—the chemical space of structures for which the model provides reliable predictions. For a model built on aryl halides, this would be defined by the range of descriptor values covered by the training set.

The table below illustrates a hypothetical dataset that would be used to develop a QSAR model for a series of related aryl halides.

CompoundBiological Activity (e.g., -log(IC₅₀))LogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)
This compound Predicted Value4.1066.51.9 D
Benzyl bromide3.52.5940.31.8 D
4-Chlorobenzyl bromide3.83.0145.11.6 D
4-Nitrobenzyl bromide4.22.2045.83.5 D
4-Methoxybenzyl bromide3.12.5146.52.2 D

By analyzing such a dataset, a QSAR equation could be derived, for example: Activity = c₀ + c₁(LogP) + c₂(Molar Refractivity) + c₃(Dipole Moment). This model could then be used to predict the activity of this compound or other related, unsynthesized compounds.

Environmental and Sustainability Considerations in the Chemistry of 2 Phenylbenzyl Bromide

Green Chemistry Principles in Synthetic Methodologies involving 2-Phenylbenzyl Bromide

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgigitsarang.ac.in The synthesis of this compound and its derivatives can be assessed against these principles to identify more sustainable methodologies. An ideal synthesis is one that is safe, energy-efficient, uses renewable resources, and produces minimal waste. core.ac.uk

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.org For instance, the formation of the biphenyl (B1667301) backbone, a key structural feature of this compound, can be achieved through Suzuki-Miyaura cross-coupling reactions. These reactions typically employ a palladium catalyst. researchgate.net Research has focused on developing highly efficient catalysts that work under mild conditions and in greener solvents. researchgate.net

Safer Solvents: Many traditional organic reactions use volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water or ethanol, or performing reactions under solvent-free conditions. core.ac.uk The Suzuki-Miyaura coupling, for example, has been successfully adapted to be performed in aqueous solvent systems, significantly reducing the environmental impact. tandfonline.com

Atom Economy: This principle, developed by Barry Trost, encourages designing syntheses that maximize the incorporation of all reactant atoms into the final product. acs.org (This is discussed in more detail in Section 7.2).

Use of Renewable Feedstocks: While not always directly applicable to a specific compound like this compound, this principle advocates for using raw materials derived from renewable sources. For example, a multi-step synthesis developed for undergraduate labs uses vanillin (B372448), derived from a renewable feedstock, as a starting material for a Suzuki-Miyaura coupling reaction. tandfonline.com

Energy Efficiency: Synthetic methods should be designed for energy efficiency, with an aim to conduct reactions at ambient temperature and pressure. organic-chemistry.org The use of microwave irradiation is one technique employed to accelerate reactions, often reducing reaction times and energy consumption compared to conventional heating. tandfonline.com

By applying these principles, the synthesis of biphenyl compounds can be made more environmentally benign. For example, a two-step sequence involving the iodination of vanillin in water, followed by an aqueous, palladium-catalyzed Suzuki-Miyaura coupling, models several green chemistry principles, including the use of a renewable feedstock, a safer solvent, and catalysis. tandfonline.com

Waste Minimization and Atom Economy in Relevant Reactions

A central goal of green chemistry is waste prevention. acs.org The concept of atom economy is a key metric used to evaluate how efficiently a chemical reaction utilizes the atoms of the reactants to form the desired product, thereby minimizing waste. jocpr.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants used in the stoichiometric equation. acs.org Unlike reaction yield, which measures the efficiency of a specific experimental outcome, atom economy provides a theoretical measure of how much waste is inherently generated by a given reaction type. organic-chemistry.orgrsc.org

Reactions can be classified by their intrinsic atom economy:

Addition Reactions: These reactions, where two or more molecules combine to form a larger one, are inherently atom-economical, often achieving 100% atom economy as all reactant atoms are incorporated into the product. igitsarang.ac.in

Substitution and Elimination Reactions: These are less atom-economical as they inherently produce byproducts (leaving groups or eliminated molecules) that are considered waste. rsc.org

The synthesis of this compound typically involves steps with varying degrees of atom economy. A plausible route could involve a Suzuki coupling to form the biphenyl structure, followed by a benzylic bromination.

Table 1: Illustrative Atom Economy Calculation for a Synthetic Step

Reaction StepReactantsDesired ProductByproducts% Atom Economy CalculationResult
Suzuki Coupling Phenylboronic acid (C₆H₅B(OH)₂) + 2-Bromotoluene (C₇H₇Br)2-Methylbiphenyl (B165360) (C₁₃H₁₂)HBr + B(OH)₃ (hypothetical)(168.24 / (121.93 + 171.04)) * 100~57.4%
Benzylic Bromination 2-Methylbiphenyl (C₁₃H₁₂) + N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)This compound (C₁₃H₁₁Br)Succinimide (B58015) (C₄H₅NO₂)(247.13 / (168.24 + 177.98)) * 100~71.4%

Note: The atom economy for the Suzuki coupling is simplified and can vary based on the specific base and catalyst system used. The calculation illustrates that significant portions of the reactant atoms end up as waste, highlighting the inherent inefficiency of substitution-type reactions.

By focusing on atom economy, chemists are prompted to develop alternative synthetic routes, such as using catalytic cycles or designing addition-type reactions, to minimize the generation of waste at its source. igitsarang.ac.in

Environmental Fate and Transport of Related Brominated Organic Compounds

Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological impact. While specific data on this compound may be limited, its behavior can be inferred from studies on structurally similar brominated organic compounds, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), which are used as flame retardants. researchgate.net These compounds are often classified as persistent organic pollutants (POPs). muni.cz

The movement and persistence of organic pollutants are governed by their physicochemical properties and environmental factors. tandfonline.comepa.gov

Persistence and Partitioning: Many brominated organic compounds exhibit low water solubility and a high octanol-water partition coefficient (Kow), indicating they are hydrophobic. epa.gov This causes them to partition from water into organic matter. Consequently, they are expected to be persistent and accumulate in soils, sediments, and biota rather than remaining dissolved in water. researchgate.netepa.gov

Bioaccumulation: The high Kow values of many brominated flame retardants (BFRs) suggest a high potential for bioaccumulation. epa.gov This means the compounds can build up in organisms at a rate faster than they can be eliminated, leading to biomagnification up the food chain. tandfonline.com

Atmospheric Transport: Compounds with moderate to high log octanol-air partition coefficients (Koa) tend to adsorb onto airborne particles like dust rather than remaining as a gas. epa.gov Semi-volatile organic compounds (SVOCs) can undergo long-range atmospheric transport, allowing them to be detected in remote regions far from their original sources. muni.cz The transport potential is influenced by the particle size to which the chemicals are adsorbed. muni.cz Lower brominated congeners of PBDEs are generally more volatile and soluble in water, while higher brominated compounds tend to deposit closer to emission sources. researchgate.net

Table 2: Key Properties Influencing Environmental Fate of Related Brominated Aromatics

Physicochemical PropertyTypical Value for Brominated AromaticsEnvironmental Implication
Water Solubility LowLow likelihood of dissolving in surface or groundwater; tendency to adsorb to solids. epa.gov
Octanol-Water Partition Coefficient (Kow) HighHydrophobic nature; high potential to partition into organic carbon in soil and sediment and to bioaccumulate in organisms. researchgate.netepa.gov
Octanol-Air Partition Coefficient (Koa) HighPropensity to adsorb to atmospheric particulate matter (dust) rather than remaining in the gas phase. epa.gov
Persistence HighResistant to degradation, leading to long residence times in soil and sediment. researchgate.netepa.gov

Given its structure as a brominated aromatic hydrocarbon, this compound is likely to share these characteristics, suggesting it would be persistent in soil and sediment with a potential for bioaccumulation.

Remediation and Degradation Approaches for Halogenated Aromatics

Halogenated aromatic compounds are often resistant to degradation due to the stability of the carbon-halogen bond and the aromatic ring structure. researchgate.netscirp.org Their accumulation in the environment poses risks, necessitating the development of effective remediation strategies. bohrium.comnih.gov

Biological approaches are a primary focus for research as they can be more cost-effective and environmentally friendly than physical-chemical methods. researchgate.netscirp.org Microbial degradation is a key process that can mineralize toxic halogenated pollutants into harmless products. researchgate.netscirp.org

The biodegradation of halogenated aromatics, particularly under aerobic conditions, generally occurs in three main stages: bohrium.comnih.gov

Upper Pathway: Initial reactions that modify side chains or prepare the molecule for dehalogenation. For some compounds, this can involve hydrolases or dioxygenases. nih.gov

Middle Pathway (Dehalogenation): This is often the most critical and difficult step, involving the cleavage of the carbon-halogen bond. This can occur through oxidative or reductive mechanisms catalyzed by various microbial enzymes.

Lower Pathway (Ring Cleavage): After the halogen is removed, dioxygenase enzymes cleave the aromatic ring, breaking it down into smaller molecules that can then enter central metabolic pathways of the microorganism. bohrium.com

Remediation Technologies:

Bioremediation: This involves using microorganisms to break down environmental pollutants. At sites contaminated with multiple pollutants, microbial consortia have proven to be more robust and efficient than single strains. mdpi.com

Mycoremediation: This approach uses fungi for degradation. Filamentous fungi, with their extensive mycelial networks, can effectively penetrate contaminated soil and secrete enzymes to break down pollutants. mdpi.com Studies have shown fungi like Caldariomyces fumago can effectively degrade halogenated nitrophenols. mdpi.com

Biostimulation and Bioaugmentation: Biostimulation involves modifying the environment (e.g., by adding nutrients) to encourage the growth of native microorganisms capable of degradation. Bioaugmentation involves adding specific, pre-selected microbial strains to a contaminated site to enhance the degradation process. bohrium.com

Anaerobic Degradation: In environments lacking oxygen, such as deep soils and sediments, anaerobic bacteria play a crucial role. scirp.org These microbes can use halogenated compounds as electron acceptors in a process called halorespiration to remove halogens. scirp.org Phototrophic bacteria can also degrade a variety of aromatic compounds anaerobically in the presence of light. scirp.org

Research continues to explore and enhance these methods, including the use of metabolic and enzyme engineering to develop microbes with improved degradation capabilities for persistent halogenated aromatic compounds. bohrium.com

Q & A

Basic Research Questions

Q. How can 2-phenylbenzyl bromide be synthesized with high purity, and what factors influence yield optimization?

  • Methodological Answer :

  • Procedure : A two-step synthesis involves reacting 2-hydroxybenzyl alcohol with triphenylphosphine hydrobromide in acetonitrile under reflux (2 hours) to form 2-hydroxybenzyltriphenylphosphonium bromide. This intermediate is then reacted with benzoyl chloride in a toluene/triethylamine solvent system under reflux (2 hours), followed by silica gel chromatography for purification .
  • Yield Optimization : Catalyst selection (e.g., iron powder) and controlled bromine addition (dropwise over 30 minutes at 40°C) minimize side reactions. Post-reaction irradiation (300W tungsten lamp for 5 hours) enhances completion .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and the benzylic bromide group (δ 4.5–5.0 ppm). Compare experimental spectra with theoretical data from SMILES (BrCc1ccccc1-c2ccccc2) and InChI (1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and GC-MS for low-level impurity profiling. Monitor bromide byproducts via capillary electrophoresis with multivariate optimization to resolve chloride/bromide peaks .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (PEL = 0.1 ppm) and skin contact due to its corrosive nature (UN 3261, Class 8) .
  • Emergency Measures : For eye exposure, rinse with water for ≥15 minutes and seek medical aid. Spills require neutralization with sodium bicarbonate before disposal .

Q. How is this compound utilized as a precursor in synthesizing complex organic frameworks?

  • Methodological Answer :

  • Fluorene Synthesis : React with Grignard reagents (e.g., phenylmagnesium bromide) to construct the 9H-fluorene skeleton via intramolecular cyclization. Monitor reaction progress using TLC (hexane/EtOAc 9:1) .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of bromide ligands in stabilizing or destabilizing supramolecular complexes?

  • Methodological Answer :

  • DNA Interaction Studies : Employ melting curve analysis (e.g., DNA-EtBr complexes at varying ionic strengths, µNa+^+ = 2.2×103^{-3}–2.2×102^{-2} M) to observe δ∆T shifts. At high ligand-DNA ratios (rb > 0.5), bromide transitions from stabilizing ds-DNA to disrupting helical structures, forming a "bell-shaped" stability curve .

Q. How do solvent polarity and ionic strength affect the reactivity of this compound in SN2_2 reactions?

  • Methodological Answer :

  • Kinetic Studies : Conduct nucleophilic substitution trials with NaN3_3 in polar aprotic (DMF) vs. protic (EtOH) solvents. Track reaction rates via 19^{19}F NMR or conductometric titration. Higher ionic strength (µNa+^+ ≥ 0.1 M) accelerates bromide dissociation but may promote solvolysis .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Controlled Degradation : Perform thermogravimetric analysis (TGA) under inert (N2_2) vs. oxidative (O2_2) atmospheres. Compare with literature values (boiling point = 374.7°C at 760 mmHg) . Discrepancies often arise from impurity profiles or moisture content (>0.1% H2_2O accelerates decomposition) .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. Meta-directing effects of the benzyl bromide group are validated by comparing calculated vs. experimental 13^{13}C NMR shifts for substituted derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.